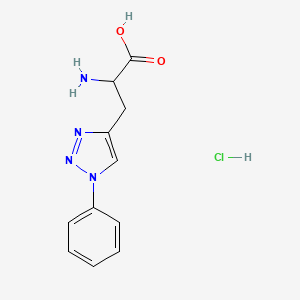

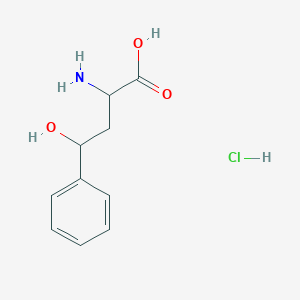

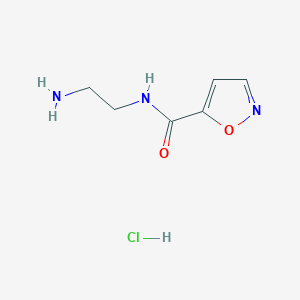

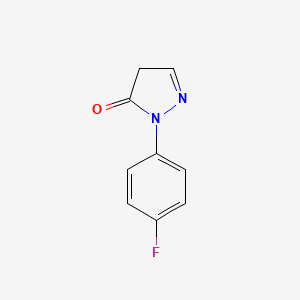

2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are nitrogen-containing heterocyclic compounds that are known for their wide range of biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of triazole derivatives often involves the condensation of amino-triazoles with a variety of aromatic aldehydes . This process can yield desired Schiff bases in excellent yields in a short amount of time . There are also other synthetic approaches for the preparation of this important scaffold .Molecular Structure Analysis

Triazoles are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . The IR absorption spectra of similar compounds have shown the presence of signals for C=O groups .Chemical Reactions Analysis

Triazole compounds are known for their reactivity and versatility in chemical reactions . They can undergo a variety of reactions, including condensation with aromatic aldehydes to form Schiff bases .Physical And Chemical Properties Analysis

Triazoles are known for their high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They are highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Synthesis and Derivative Formation

- The synthesis processes involving related triazole compounds demonstrate their utility in creating diverse chemical structures. For instance, reactions involving aminoguanidine and succinic acid under specific conditions have led to the formation of compounds with potential applications in medicinal chemistry, showcasing the versatility of triazole derivatives in synthesizing biologically active molecules (Chernyshev, Chernysheva, & Starikova, 2010).

Radiation-Induced Modifications

- Research into modifying hydrogels with amine compounds, including triazole derivatives, through γ-radiation indicates the potential for medical applications. These modifications can enhance the thermal stability and biological activity of polymers, suggesting uses in drug delivery systems and biomedical engineering (Aly & El-Mohdy, 2015).

Antiproliferative and DNA Binding Studies

- Studies on novel Pt(II)-complexes with triazole-based ligands have shown moderate antiproliferative activity against cancer cells, highlighting the compound's potential in oncology research. These complexes exhibit the ability to bind DNA, suggesting mechanisms of action relevant to cancer treatment (Riccardi et al., 2019).

Brain Tumor Imaging

- The synthesis and evaluation of enantiomers of a triazole-substituted amino acid for use in positron emission tomography (PET) imaging of brain tumors illustrate the compound's relevance in neurology and cancer diagnosis. These studies have demonstrated that specific enantiomers can provide high tumor uptake and contrast, making them valuable tools in the imaging of gliosarcoma and potentially other brain tumors (McConathy et al., 2010).

Antimicrobial and Antifungal Applications

- The development of polymeric compounds modified with triazole derivatives has shown promising antibacterial and antifungal activities. These findings suggest applications in the development of new antimicrobial materials, potentially useful in healthcare settings to combat resistant strains of bacteria and fungi (Safonov, 2018).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

Similar compounds have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

One study suggested that a compound with a similar structure induced apoptosis in bt-474 cells . This suggests that 2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride might have similar effects.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can significantly influence the action of a compound .

Safety and Hazards

While specific safety and hazard information for “2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride” is not available in the sources, it’s important to note that all chemicals should be handled with appropriate safety precautions. Some triazole derivatives have shown cytotoxic effects .

Orientations Futures

Triazoles have been the subject of extensive research due to their wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . The development of new drugs that overcome the problems of antimicrobial resistance is a key area of focus . The synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues is an area of ongoing research .

Propriétés

IUPAC Name |

2-amino-3-(1-phenyltriazol-4-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2.ClH/c12-10(11(16)17)6-8-7-15(14-13-8)9-4-2-1-3-5-9;/h1-5,7,10H,6,12H2,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEUQANRJDUWNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate](/img/structure/B1377379.png)

![Octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377385.png)

![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1377388.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol](/img/structure/B1377393.png)